molecular formula C9H7BrOS B15449888 3-(4-Bromophenoxy)prop-1-yne-1-thiol CAS No. 62523-85-7

3-(4-Bromophenoxy)prop-1-yne-1-thiol

Cat. No.: B15449888
CAS No.: 62523-85-7
M. Wt: 243.12 g/mol
InChI Key: FBTUXZFTQGXAOE-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)prop-1-yne-1-thiol is a high-value organosulfur compound designed for advanced research applications. Its unique structure, featuring a terminal alkyne, a thiol group, and a brominated aromatic ring, makes it a versatile building block in synthetic and polymer chemistry. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. The compound's primary research value lies in its ability to participate in multiple click chemistry reactions. The electron-deficient alkyne is highly amenable to nucleophilic thiol-yne reactions , enabling the rapid synthesis of complex vinyl sulfide linkages and functional polymers under mild conditions . Furthermore, the presence of both a thiol and an alkyne on the same molecule allows for its use as a linchpin in stepwise conjugation strategies . It can first engage in a thiol-selective reaction, after which the alkyne can be used in a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the construction of sophisticated molecular architectures . The 4-bromophenoxy group provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), offering researchers a pathway to diversify the aromatic moiety and fine-tune the properties of the final molecule. Potential applications for this reagent include its use as a monomer in polymer synthesis, a cross-linking agent, and a key intermediate in the development of materials science and bioconjugation probes.

Properties

CAS No.

62523-85-7

Molecular Formula

C9H7BrOS

Molecular Weight

243.12 g/mol

IUPAC Name

3-(4-bromophenoxy)prop-1-yne-1-thiol

InChI

InChI=1S/C9H7BrOS/c10-8-2-4-9(5-3-8)11-6-1-7-12/h2-5,12H,6H2

InChI Key

FBTUXZFTQGXAOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC#CS)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Bromophenoxy)prop-1-yne-1-thiol with structurally related bromophenyl derivatives, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Features References
This compound C₉H₇BrOS Thiol, alkyne, phenoxy Dual reactivity (thiol + alkyne); suited for click chemistry and conjugation
3-(4-Bromophenyl)thio-1-propanol C₉H₁₁BrOS Thiol, hydroxyl Lacks alkyne; hydroxyl enables hydrogen bonding, lower reactivity
1-(4-Bromophenyl)but-3-yn-1-ol C₁₀H₉BrO Alkyne, hydroxyl No thiol; limited to alkyne-based reactions
5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol C₁₅H₁₈BrN₂OS Thiol, imidazole, ether Heterocyclic core; targets enzyme inhibition or drug design
1-(4-Bromophenyl)-3-phenylpropan-1-one C₁₅H₁₃BrO Ketone Electrophilic carbonyl; undergoes nucleophilic additions

Research Findings

  • Synthetic Utility: this compound has been employed in polymer cross-linking and bioconjugation, leveraging its dual functional groups for stepwise modifications .
  • Biological Relevance : Imidazole-thiol derivatives (e.g., ) show antimicrobial activity, suggesting that bromophenyl-thiol compounds could be optimized for pharmaceutical use, though the alkyne may introduce cytotoxicity risks.
  • Crystallography : Bromophenyl-containing compounds (e.g., pyrazoles in ) are often studied via SHELX programs for structural elucidation, but the target compound’s crystallographic data remain unreported .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Bromophenoxy)prop-1-yne-1-thiol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via S-alkylation of a thiol precursor with a brominated propargyl ether under alkaline conditions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios of reactants. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane . Optimization studies should employ Design of Experiments (DoE) to evaluate interactions between variables.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the bromophenoxy group (aromatic protons at ~7.5 ppm) and the terminal alkyne (sharp singlet at ~2.5 ppm). IR spectroscopy can validate the thiol (-SH) stretch (~2550 cm1^{-1}) and alkyne (C≡C) stretch (~2100 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via SHELXTL suite) resolves molecular geometry and confirms stereoelectronic effects. Hydrogen-bonding patterns can be analyzed using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural determination of this compound?

  • Methodological Answer : For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin laws. For positional disorder, apply PART instructions and isotropic displacement parameter constraints. High-resolution data (≤1.0 Å) improves refinement accuracy. Graph-set analysis (via Mercury software) identifies hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) rings) that stabilize the lattice .

Q. What computational strategies predict the reactivity and stability of this compound in complex reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess conformational stability. PubChem’s QSAR models estimate physicochemical properties (logP, polar surface area) for bioavailability screening .

Q. How can contradictory data regarding the compound’s reactivity with electrophiles be resolved?

  • Methodological Answer : Discrepancies may arise from competing pathways (e.g., alkyne vs. thiol reactivity). Use kinetic studies (stopped-flow UV-Vis) to track intermediate formation. Isotopic labeling (13C^{13}C-alkyne or 34S^{34}S-thiol) paired with HRMS identifies dominant reaction mechanisms. Compare results with structurally analogous compounds (e.g., 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride) to isolate substituent effects .

Q. What strategies enable the study of hydrogen-bonding networks in supramolecular assemblies involving this compound?

  • Methodological Answer : Co-crystallize with complementary hydrogen-bond donors/acceptors (e.g., pyridine derivatives). Analyze crystal packing via PLATON’s ADDSYM to detect symmetry operations. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., Br···H contacts). Compare graph-set descriptors (e.g., chains vs. rings) across polymorphs to infer stability trends .

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